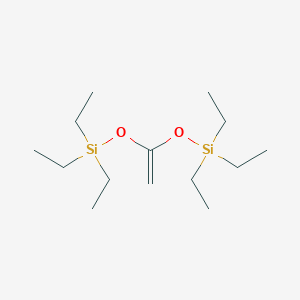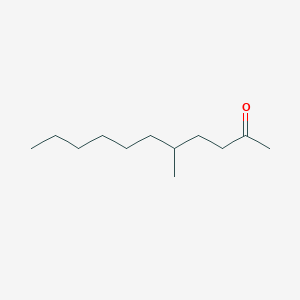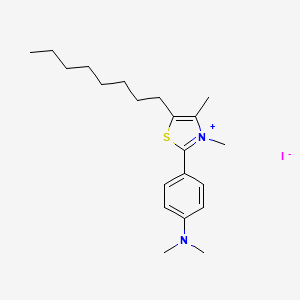
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide is an organic compound known for its unique chemical structure and properties This compound is part of the thiazolium family, which is characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazole derivative in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent such as methanol, with the temperature maintained between 30°C to 50°C to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and solvent composition. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Scientific Research Applications
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the thiazolium ring can participate in electron transfer processes, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thioflavin T: A benzothiazolium salt used in the detection of amyloid plaques.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another thiazolium compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide stands out due to its unique combination of a dimethylamino group and an octyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
Properties
CAS No. |
21176-92-1 |
|---|---|
Molecular Formula |
C21H33IN2S |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(3,4-dimethyl-5-octyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C21H33N2S.HI/c1-6-7-8-9-10-11-12-20-17(2)23(5)21(24-20)18-13-15-19(16-14-18)22(3)4;/h13-16H,6-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZZQWBYNBHPEYPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


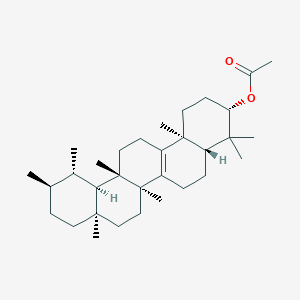
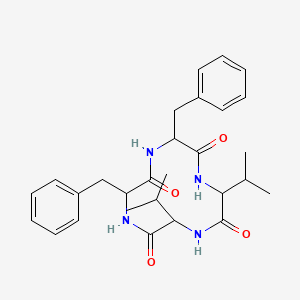

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
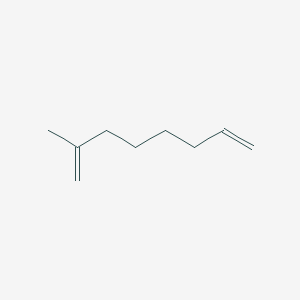
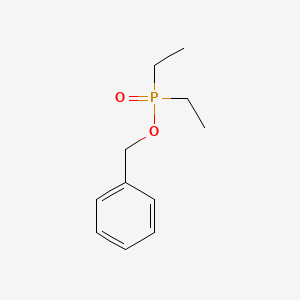
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
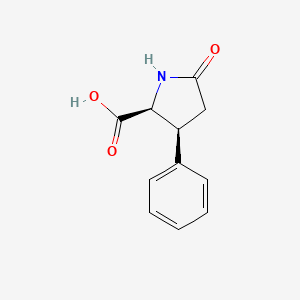

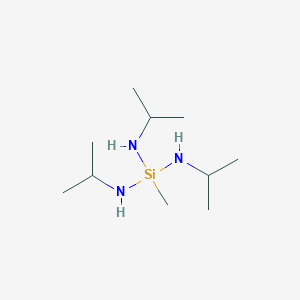
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

